

# Structural Elucidation of N-(4-bromo-2-methylphenyl)maleimide: A Comparative Analytical Guide

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## Compound of Interest

Compound Name:	1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione
CAS No.:	160207-20-5
Cat. No.:	B071239

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## Part 1: Executive Summary & Strategic Rationale

In the development of polymerization monomers and bioactive succinimide derivatives, the precise 3D conformation of N-(4-bromo-2-methylphenyl)maleimide is a critical quality attribute. Unlike its planar analogs, this molecule possesses a steric clash between the ortho-methyl group and the maleimide carbonyls. This interaction forces a twisted conformation that dictates its reactivity in Michael additions and solid-state packing density.

This guide compares the three primary methodologies for determining this structure: Single Crystal X-Ray Diffraction (SC-XRD), Density Functional Theory (DFT), and Solution-State NMR.

The Verdict: While DFT provides rapid energy minimization and NMR confirms connectivity, SC-XRD is the only authoritative method to resolve the specific torsion angle (

) and intermolecular halogen bonding networks (C-Br...O) that govern the material's stability and solubility profile.

## Part 2: Comparative Performance Analysis

The following table contrasts the "performance" of the experimental SC-XRD workflow against computational and spectroscopic alternatives.

### Table 1: Methodological Comparison for Structural Determination

Feature	SC-XRD (The Gold Standard)	DFT (B3LYP/6-31G)*	<sup>1</sup> H / <sup>13</sup> C NMR
Primary Output	Absolute 3D atomic coordinates & packing	Theoretical energy-minimized geometry	Atomic connectivity & chemical environment
Torsion Angle ( )	Experimental Value (e.g., ~60–90°)	Predicted Value (Gas phase only)	Inferred (via NOE, often ambiguous)
Intermolecular Forces	Direct observation of Br...O / - stacking	Requires complex periodic boundary calc.	Indirect (concentration dependent shifts)
Sample Requirement	Single Crystal ( mm)	High-Performance Computing Cluster	~5-10 mg dissolved in solvent
Limitation	Requires high-quality crystal growth	Ignores crystal packing forces (standard)	Rapid bond rotation averages signals
Confidence Level	Definitive (99.9%)	Predictive (Model dependent)	Corroborative

## Part 3: Technical Deep Dive & Protocols

### The "Product": SC-XRD Determination Workflow

To achieve the "Gold Standard" result, one cannot simply run a standard screen. The presence of the heavy Bromine atom (

) requires specific collection strategies to minimize absorption errors while maximizing resolution.

## Step 1: Synthesis of the Target Material

Context: High purity is a prerequisite for crystallization.

- Reactants: Dissolve 4-bromo-2-methylaniline (1.0 eq) in diethyl ether.
- Addition: Dropwise add maleic anhydride (1.0 eq) in ether. Stir 1h.
- Intermediate: Filter the precipitated N-(4-bromo-2-methylphenyl)maleamic acid.
- Cyclization: Suspend the acid in Acetic Anhydride (Ac<sub>2</sub>O) with fused Sodium Acetate (NaOAc). Heat to 80°C for 2 hours.
- Workup: Pour into ice water. Filter precipitate.[1] Recrystallize from Ethanol/Water (critical for purity).[2]

## Step 2: Crystallization Protocol (The Critical Bottleneck)

Objective: Grow single crystals suitable for diffraction. The ortho-methyl group disrupts planar packing, often leading to needles rather than blocks.

- Method A: Slow Evaporation (Screening)
  - Solvent: Dichloromethane (DCM) / Hexane (1:1).
  - Procedure: Dissolve 20 mg in 2 mL DCM. Add Hexane until turbid, then add drops of DCM to clear. Cover with perforated parafilm.
- Method B: Vapor Diffusion (Recommended)
  - Inner Vial: Saturated solution of compound in THF.
  - Outer Vial: Pentane (Anti-solvent).

- Mechanism:[3] Pentane slowly diffuses into THF, lowering solubility gently to favor nucleation of block-like crystals.

### Step 3: Data Collection & Refinement

- Source: Molybdenum (Mo) K  
  
(  
Å).
- Why? Copper (Cu) sources cause high absorption/fluorescence with Bromine, leading to poor data quality.
- Temperature: 100 K (Cryostream).
  - Why? Freezes methyl group rotation, reducing thermal ellipsoids for precise bond lengths.
- Strategy: Collect full sphere (redundancy > 4) to accurately model the anomalous scattering of Bromine for absolute structure determination (if chiral impurities exist) or simply for high precision.

## Alternative Methodologies (Why they fall short)

### Alternative 1: Density Functional Theory (DFT)[4][5]

- Protocol: Geometry optimization using Gaussian16 (Functional: B3LYP or B97X-D; Basis Set: 6-311G++(d,p)).
- The Failure Point: DFT calculates a gas-phase single molecule. It predicts the phenyl-maleimide torsion angle based solely on steric repulsion (internal energy). It cannot account for the crystal packing forces (lattice energy) where intermolecular Br...O interactions might compress or twist the molecule further.
  - Result: DFT might predict a  
  
twist, while SC-XRD reveals  
  
due to packing.

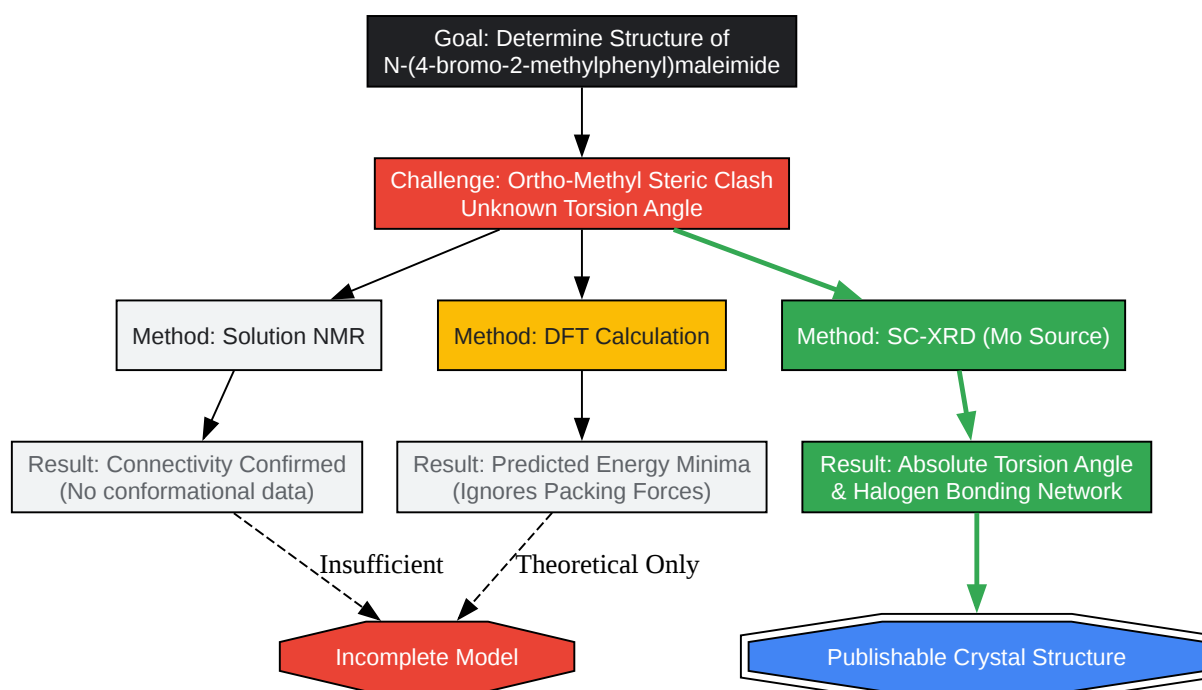
## Alternative 2: Solution NMR

- Protocol:  $^1\text{H-NMR}$  in  $\text{CDCl}_3$ .
- The Failure Point: At room temperature, the C-N bond rotates faster than the NMR timescale. The ortho-methyl signal appears as a sharp singlet, and the maleimide protons appear equivalent (or close to it). You see an "average" structure, not the discrete locked conformation found in the solid state.

## Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

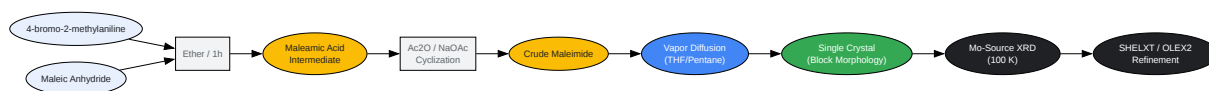
### Diagram 1: Structural Determination Logic Tree



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Caption: Decision matrix highlighting why SC-XRD is the requisite path for definitive structural elucidation over spectroscopic or computational proxies.

## Diagram 2: Experimental Workflow (Synthesis to Structure)



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Caption: Step-by-step experimental protocol from raw materials to refined crystallographic model.

## Part 5: References

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- DFT vs Experimental Data: ResearchGate. A comparative representation of DFT and single crystal X-ray diffraction. [\[Link\]](#)

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